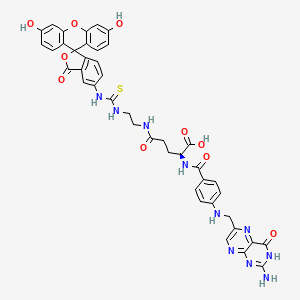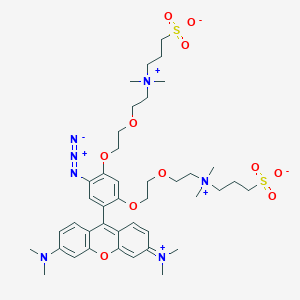
CalFluor 555 Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CalFluor 555 Azide is a fluorogenic azide probe that is activated by copper-catalyzed or metal-free click reactions. This compound is not fluorescent until it reacts with alkynes. It is water-soluble and its excitation band is a good match for the 532 nm or 555 nm laser lines .
Métodos De Preparación
CalFluor 555 Azide is synthesized through a series of chemical reactions involving azide and alkyne groups. The preparation method for in vivo applications involves dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300 and Tween 80, and finally adding double-distilled water . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
CalFluor 555 Azide undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and metal-free click reactions. These reactions are used to attach the azide group to various biomolecules. Common reagents include copper sulfate and sodium ascorbate for CuAAC reactions. The major product formed is a triazole ring, which is highly stable and fluorescent .
Aplicaciones Científicas De Investigación
CalFluor 555 Azide is widely used in scientific research for the sensitive visualization of metabolically labeled molecules such as glycans, DNA, RNA, and proteins. It is particularly useful in imaging the intracellular environment, tissues of living organisms, and visualizing biomolecules in vivo under no-wash conditions. This compound has been used in studies involving developing zebrafish and mouse brain tissue slices .
Mecanismo De Acción
The mechanism of action of CalFluor 555 Azide involves its activation through click chemistry reactions. The azide group reacts with alkynes to form a stable triazole ring, which is fluorescent. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules. The molecular targets include various biomolecules that have been metabolically labeled with alkynes .
Comparación Con Compuestos Similares
CalFluor 555 Azide is similar to other fluorogenic azide probes such as Alexa Fluor 555, CF 555, DyLight 549, and Cy3 Dye. These compounds also undergo click reactions and are used for similar applications in biomolecule labeling and imaging. this compound is unique in its ability to provide sensitive visualization under no-wash conditions, reducing background signal and non-specific binding .
Propiedades
Fórmula molecular |
C41H60N7O11S2+ |
|---|---|
Peso molecular |
891.1 g/mol |
Nombre IUPAC |
3-[2-[2-[4-azido-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C41H60N7O11S2/c1-45(2)31-11-13-33-38(27-31)59-39-28-32(46(3)4)12-14-34(39)41(33)35-29-36(43-44-42)40(58-24-22-56-20-18-48(7,8)16-10-26-61(52,53)54)30-37(35)57-23-21-55-19-17-47(5,6)15-9-25-60(49,50)51/h11-14,27-30H,9-10,15-26H2,1-8H3/q+1 |
Clave InChI |
YSYLJQBBTLEFRT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


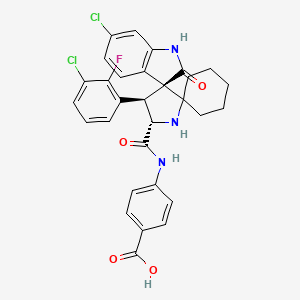
![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)

![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)
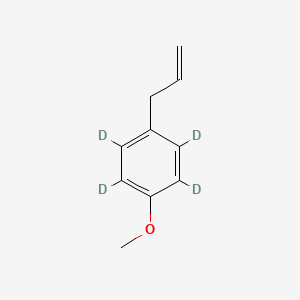
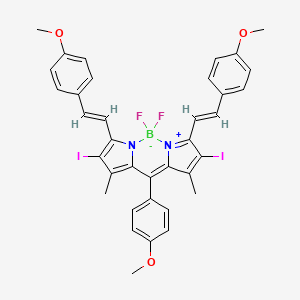
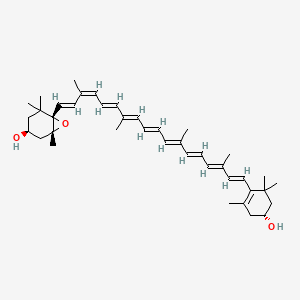
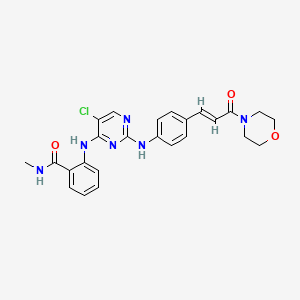
![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)

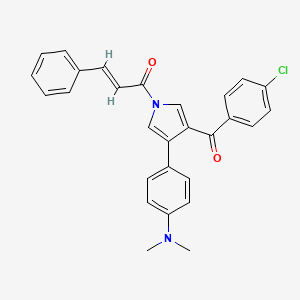
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)
